molecular formula C21H16Cl2N4O2S B2579011 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1206988-92-2

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2579011
CAS No.: 1206988-92-2
M. Wt: 459.35
InChI Key: MAXFQNRXJIZHSU-UHFFFAOYSA-N
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Description

2-((5-(3,4-Dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 1206988-92-2) is a high-purity chemical compound with a molecular formula of C21H16Cl2N4O2S and a molecular weight of 459.35 g/mol . This acetamide derivative features a complex structure incorporating multiple pharmacologically significant moieties, including an imidazole ring and an isoxazole group, which are commonly investigated in medicinal chemistry and drug discovery research . The compound is characterized by a density of approximately 1.44 g/cm³ at 20 °C and a predicted pKa of 11.57±0.70 . This product is supplied with a minimum purity of 90% and is available in various quantities to meet diverse research needs, from small-scale exploratory studies to larger experimental programs . Researchers are exploring its potential as a key intermediate in the synthesis of novel heterocyclic compounds. The structural motifs present in this molecule, particularly the imidazole core, are found in compounds with a wide range of biological activities, making it a valuable scaffold for developing new therapeutic agents . As with all our specialized chemical offerings, this product is intended For Research Use Only (RUO) and is not manufactured or tested in accordance with standards for human or veterinary diagnostic or therapeutic application.

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2S/c1-13-9-19(26-29-13)25-20(28)12-30-21-24-11-18(14-7-8-16(22)17(23)10-14)27(21)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXFQNRXJIZHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of thioacetamides, characterized by its complex structure featuring an imidazole ring and a methylisoxazole moiety. The presence of both aromatic and heterocyclic components enhances its reactivity and potential applications in medicinal chemistry.

Chemical Formula

C18H16Cl2N4O2S\text{C}_{18}\text{H}_{16}\text{Cl}_2\text{N}_4\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The imidazole ring is known for its role in enzyme inhibition and receptor binding, making it a candidate for studies targeting:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor binding : It may bind to receptors such as the aryl hydrocarbon receptor (AhR), which is implicated in various cancer pathways.

Biological Activity Overview

Activity Type Description References
AnticancerExhibits selective cytotoxicity against cancer cell lines, particularly breast cancer cells.
AntimicrobialPotential activity against various microbial strains, indicating broad-spectrum effects.
Enzyme InhibitionInhibits key enzymes involved in metabolic pathways, affecting tumor growth.

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds indicates that modifications to the imidazole and isoxazole rings can significantly alter biological activity. For instance, the introduction of different substituents on the phenyl rings can enhance potency against specific cancer cell lines while reducing toxicity to normal cells.

Case Studies

  • Breast Cancer Cell Lines : A study demonstrated that derivatives of similar structures showed high selectivity towards MCF-7 breast cancer cell lines with GI50 values as low as 1 nM. This indicates that structural modifications can lead to enhanced anticancer properties while sparing normal cells .
  • Antimicrobial Screening : High-throughput screening assays have shown that compounds with similar thioacetamide structures exhibit promising antimicrobial activity against resistant strains, suggesting that this compound may also possess similar properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

The compound’s uniqueness lies in its hybrid imidazole-isoxazole-thioether framework. Below is a comparative analysis with analogous molecules:

Compound Name & Structure Structural Features Hydrogen Bonding & Crystal Packing Synthesis Method Biological Activity Insights References
Target Compound : Imidazole-thioether-isoxazole acetamide 1-Phenylimidazole, 3,4-dichlorophenyl, thioether, 5-methylisoxazole Likely N–H···O/S interactions; unknown graph-set motifs Probable EDC.HCl-mediated coupling of imidazole-thiol and isoxazole-acetic acid Hypothesized kinase inhibition or antimicrobial
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Dichlorophenyl, thiazole-acetamide R²₂(8) dimer via N–H···N; 61.8° dihedral angle between rings EDC.HCl coupling of dichlorophenylacetic acid and 2-aminothiazole Structural mimic of penicillin; ligand potential
Compound 9c (): Triazole-thiazole-benzimidazole acetamide Benzimidazole, triazole linker, 4-bromophenyl-thiazole Undisclosed; likely π-π stacking from aromatic systems Click chemistry (CuAAC) between alkyne and azide precursors Antidiabetic (α-glucosidase inhibition inferred)
N-(1,3-Thiazol-2-yl)-2-(2,4,6-trimethylphenyl)acetamide ( derivative) Trimethylphenyl, thiazole-acetamide Similar R²₂(8) dimers; steric hindrance from methyl groups Carbodiimide-mediated amidation Enhanced solubility due to methyl groups

Detailed Analysis:

Core Heterocycles: The target compound’s imidazole-isoxazole system contrasts with thiazole-based analogs (e.g., ). Imidazole’s dual hydrogen-bonding sites (N–H and aromatic N) may enhance target binding compared to thiazole’s single S atom . Thioether vs.

Substituent Effects: 3,4-Dichlorophenyl: Present in both the target compound and ’s derivative, this group increases electronegativity and membrane permeability. However, its orientation relative to the heterocycle (61.8° dihedral angle in ) may differ in the target due to the imidazole-thioether’s steric demands .

Hydrogen Bonding and Crystal Packing :

  • ’s R²₂(8) dimers arise from N–H···N interactions, while the target compound’s isoxazole may form N–H···O bonds, altering crystal packing and solubility. The thioether’s sulfur could also engage in weaker C–H···S interactions, as observed in sulfur-containing pharmaceuticals .

Synthesis Pathways :

  • The target compound likely employs carbodiimide-mediated amidation (e.g., EDC.HCl), analogous to ’s methods. In contrast, ’s triazole-containing analogs require Cu-catalyzed azide-alkyne cycloaddition (CuAAC), introducing complexity .

Biological Implications :

  • The dichlorophenyl-thiazole acetamide in mimics penicillin’s lateral chain, suggesting the target compound could exhibit β-lactamase inhibition or antimicrobial activity. However, the isoxazole moiety may redirect selectivity toward eukaryotic targets (e.g., kinases) .

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